molecular formula C17H22F2N2O B6660382 N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide

N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B6660382
M. Wt: 308.37 g/mol
InChI Key: DWWFIACPLILDET-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl moiety, and a pyrrolidine carboxamide backbone

Properties

IUPAC Name

N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c18-15-6-3-7-16(19)14(15)11-21(13-4-1-2-5-13)17(22)12-8-9-20-10-12/h3,6-7,12-13,20H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWFIACPLILDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=C(C=CC=C2F)F)C(=O)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through an alkylation reaction, often using cyclopentyl bromide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl or pyrrolidine rings, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of cyclopentanone or pyrrolidine-3-carboxylic acid derivatives.

    Reduction: Formation of N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-amine.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Biological Probes: Utilized in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Industry

    Polymer Science: Incorporation into polymers to modify their properties, such as flexibility, strength, or thermal stability.

    Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound could modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-cyclopentyl-N-[(2,6-difluorophenyl)methyl]pyrrolidine-3-amine: Lacks the carboxamide group, potentially altering its reactivity and biological activity.

Uniqueness

    Structural Features: The combination of a cyclopentyl group, difluorophenyl moiety, and pyrrolidine carboxamide is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of the carboxamide group influences the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

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